

4-(Difluoromethylthio)aniline molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Difluoromethylthio)aniline

Cat. No.: B1364554

[Get Quote](#)

An In-depth Technical Guide to **4-(Difluoromethylthio)aniline** (CAS: 24933-60-6) for Advanced Research and Development

Executive Summary

4-(Difluoromethylthio)aniline is a fluorinated aromatic amine that serves as a critical building block in modern medicinal and agrochemical research. The strategic incorporation of the difluoromethylthio (-SCF₂H) moiety onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive technical overview of **4-(Difluoromethylthio)aniline**, covering its core molecular attributes, a representative synthetic pathway, its strategic applications in drug discovery, analytical characterization methods, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

4-(Difluoromethylthio)aniline is distinguished by the presence of a difluoromethylthio group at the para position of the aniline ring. This functional group is a key modulator of the molecule's electronic and lipophilic character, making it a valuable alternative to more common moieties like the trifluoromethyl (-CF₃) or trifluoromethylthio (-SCF₃) groups.

Table 1: Key Identifiers and Properties of **4-(Difluoromethylthio)aniline**


Property	Value	Source(s)
Molecular Formula	C7H7F2NS	[1]
Molecular Weight	175.199 g/mol	[1]
CAS Number	24933-60-6	[1] [2] [3]
Synonyms	4-(Difluoromethylsulphanyl)phenylamine, 4-Aminophenyl difluoromethyl sulphide	[2] [3]
Purity	Typically ≥98%	[1]

The difluoromethylthio group (-SCF₂H) serves as a lipophilic hydrogen bond donor, a unique characteristic that can significantly influence a molecule's interaction with biological targets and improve its pharmacokinetic profile. In drug design, the strategic introduction of such fluorinated groups can lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and modulated pKa values, ultimately resulting in more effective and safer therapeutic agents.[\[4\]](#)[\[5\]](#)

Synthesis and Mechanistic Considerations

The synthesis of **4-(Difluoromethylthio)aniline** typically involves a multi-step sequence starting from a readily available substituted nitrobenzene. The pathway leverages established reactions for the introduction of the sulfur-linked difluoromethyl group, followed by the reduction of a nitro group to the final aniline functionality.

The following diagram illustrates a plausible and efficient synthetic workflow.

[Click to download full resolution via product page](#)

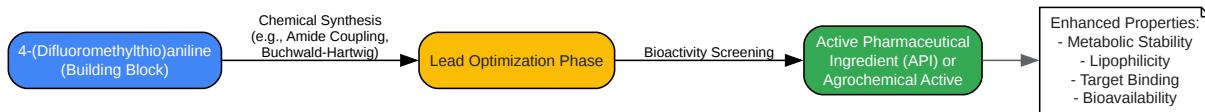
Caption: Representative synthetic workflow for **4-(Difluoromethylthio)aniline**.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on established methodologies for analogous compounds.^{[6][7]} Researchers must optimize conditions based on laboratory-specific equipment and reagents.

Step 1: Synthesis of 4-(Difluoromethylthio)nitrobenzene (Intermediate)

- Thiolation: React 4-chloronitrobenzene with sodium thiomethoxide in a suitable polar aprotic solvent (e.g., DMF) to yield 4-(methylthio)nitrobenzene.


- Chlorination: Subject the 4-(methylthio)nitrobenzene intermediate to chlorination using an agent like N-chlorosuccinimide (NCS) to form 4-(dichloromethylthio)nitrobenzene.
- Fluorination: Perform a halogen exchange (Halex) reaction using a fluorinating agent such as antimony trifluoride (SbF₃) to convert the dichloro- intermediate into 4-(difluoromethylthio)nitrobenzene. Purify the product via column chromatography.

Step 2: Reduction to **4-(Difluoromethylthio)aniline**

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(difluoromethylthio)nitrobenzene intermediate (1.0 eq.) in a solvent mixture, such as ethanol and water.
- Reduction: Add a reducing agent, such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl) or perform catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.[6]
- Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture and filter it to remove the solid catalyst or iron salts.
- Extraction: Neutralize the filtrate with a base (e.g., Na₂CO₃) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure **4-(Difluoromethylthio)aniline**.

Strategic Applications in Research and Development

The primary value of **4-(Difluoromethylthio)aniline** is its role as a versatile synthon for introducing the -SCF₂H group into more complex target molecules. This is particularly relevant in lead optimization campaigns within pharmaceutical and agrochemical discovery.

[Click to download full resolution via product page](#)

Caption: Role of **4-(Difluoromethylthio)aniline** in discovery workflows.

In drug discovery, aniline derivatives are fundamental precursors for a wide range of therapeutic agents, including kinase inhibitors and receptor modulators.^[8] The incorporation of the difluoromethylthio group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.^[4] Furthermore, its unique electronic properties and lipophilicity can improve binding affinity to biological targets and optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the final compound.^{[5][9]}

Analytical and Spectroscopic Characterization

The identity and purity of **4-(Difluoromethylthio)aniline** must be rigorously confirmed using a suite of standard analytical techniques. The data obtained are compared against reference standards to ensure quality.

Table 2: Standard Analytical Methods for Characterization

Technique	Purpose	Expected Observations
¹ H NMR	Confirms proton environment and structural integrity.	Signals corresponding to the aromatic protons (showing characteristic splitting patterns) and the single proton of the -SCF ₂ H group. The amine (-NH ₂) protons will also be present.
¹⁹ F NMR	Directly confirms the presence and environment of fluorine atoms.	A characteristic signal for the two equivalent fluorine atoms in the -SCF ₂ H group, likely a doublet due to coupling with the adjacent proton.
¹³ C NMR	Determines the carbon skeleton of the molecule.	Resonances for the aromatic carbons and a distinct signal for the carbon in the -SCF ₂ H group, showing coupling to fluorine.
Mass Spectrometry (MS)	Confirms the molecular weight and fragmentation pattern.	The molecular ion peak corresponding to the exact mass of C ₇ H ₇ F ₂ NS.
Infrared (IR) Spectroscopy	Identifies key functional groups.	Characteristic absorption bands for N-H stretching (aniline amine), C-H aromatic stretching, C=C aromatic ring stretching, and C-F stretching. [10]
High-Performance Liquid Chromatography (HPLC)	Assesses purity.	A single major peak indicating the purity of the compound, typically expressed as a percentage area.

Safety, Handling, and Storage

Proper handling of **4-(Difluoromethylthio)aniline** is crucial to ensure laboratory safety. The compound is classified as hazardous, and all personnel must adhere to the guidelines outlined in its Safety Data Sheet (SDS).[\[11\]](#)

Key Hazards:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[\[11\]](#)[\[12\]](#)
- Eye Damage: Causes serious eye damage.[\[11\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[11\]](#)

Recommended Safety Protocols:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or a face shield at all times.[\[13\]](#)[\[14\]](#)
- Ventilation: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[\[11\]](#)[\[13\]](#)
- Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[\[13\]](#)[\[15\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[\[12\]](#)[\[15\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 24933-60-6 | 4-(Difluoromethylthio)aniline - Fluoropharm [fluoropharm.com]

- 2. lookchem.com [lookchem.com]
- 3. 4-((DIFLUOROMETHYL)THIO)ANILINE CAS#: 24933-60-6 [amp.chemicalbook.com]
- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 8. nbino.com [nbino.com]
- 9. innospk.com [innospk.com]
- 10. asianpubs.org [asianpubs.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(Difluoromethylthio)aniline molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364554#4-difluoromethylthio-aniline-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com